4-(Pyridin-4-yl)aniline

Crystal engineering Thermal stability Process chemistry

Research groups pursuing single-molecule conductance junctions, Ru-bda water-oxidation catalysts, or VHL-deficient ccRCC synthetic lethality require the para-substituted linear geometry unique to 4-(Pyridin-4-yl)aniline-ortho and meta isomers fail due to bent geometries and divergent electronic structures. • Enables dual conductance states & ionic-liquid-tuned configuration-gated oxidative coupling on Au(111) (Xun et al., 2025). • Forms XRD-characterized [Ruᴵᴵ(bda-κ-N₂O₂)(N-NH₂)₂] complexes with on-complex diazotization capability (Matheu et al., 2018). • CoMFA-validated scaffold for PAT analogue synthesis targeting VHL-selective cytotoxicity (Bonnet et al., 2011). • Supplied at 98% (HPLC) in argon-charged, light-protected packaging with batch-to-batch consistency certificates.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 13296-04-3
Cat. No. B084086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)aniline
CAS13296-04-3
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC=C2)N
InChIInChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2
InChIKeyGKVYVZSNXXTOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-yl)aniline: Bifunctional Building Block


4-(Pyridin-4-yl)aniline (4-(4-aminophenyl)pyridine, CAS 13296-04-3) is a heteroaromatic biaryl composed of a para-substituted aniline ring coupled to a 4-pyridyl moiety [1]. With a molecular weight of 170.21 g/mol, a predicted pKa of 6.55 ± 0.10, a melting point of 232–235 °C, and a computed logP of approximately 1.38–2.33, the compound acts as a bifunctional intermediate offering both a nucleophilic aniline –NH₂ group and a coordinatively active pyridyl nitrogen . Commercial availability at ≥97–98% purity (HPLC) from multiple global suppliers supports its use across medicinal chemistry, catalysis, single-molecule electronics, and supramolecular materials research .

Why 4-(Pyridin-4-yl)aniline Is Irreplaceable


Although 4-(Pyridin-4-yl)aniline shares an identical molecular formula (C₁₁H₁₀N₂) with its 2-pyridyl and 3-pyridyl isomers, their divergent physical properties, electronic structures, and coordination geometries preclude interchangeability in application-critical contexts . The para-substitution pattern uniquely positions the aniline –NH₂ group for linear, rod-like molecular architectures essential in single-molecule conductance junctions and metal-organic framework pillar ligands [1][2]. Replacing the compound with 4-phenylpyridine eliminates the nucleophilic amine handle required for diazotization, amide coupling, or Schiff-base condensation . The quantitative evidence below details the measurable performance gaps.

4-(Pyridin-4-yl)aniline vs. Analogs: Key Differentiation Evidence


Melting Point vs. Positional Isomers and 4-Phenylpyridine

4-(Pyridin-4-yl)aniline exhibits a melting point of 232–235 °C, substantially exceeding those of its closest positional isomers and the des-amino analog. The 2-pyridyl isomer melts at 95–97 °C, the 3-pyridyl isomer at 115 °C, and 4-phenylpyridine (lacking the –NH₂ group) at 69–77 °C . This ~120–140 °C elevation reflects stronger intermolecular hydrogen bonding involving the para-oriented aniline –NH₂ and pyridyl N, translating to reduced volatility during high-temperature reactions and superior crystallinity for solid-state applications.

Crystal engineering Thermal stability Process chemistry

pKa and Basicity vs. Ortho and Meta Isomers

The predicted pKa of 4-(Pyridin-4-yl)aniline is 6.55 ± 0.10, placing it approximately 0.83–1.01 log units above the 2-pyridyl isomer (pKa 5.72 ± 0.25) and the 3-pyridyl isomer (pKa 5.54 ± 0.10) . This increased basicity of the pyridyl nitrogen in the para isomer means that at pH 6.0–6.5, the 4-pyridyl isomer is ~50–90% protonated while the ortho and meta isomers remain predominantly neutral. In metal coordination contexts, the para isomer's pyridyl N presents a stronger σ-donor character, directly influencing ligand exchange kinetics and catalyst turnover frequencies.

Protonation state Solubility engineering Coordination chemistry

Configuration-Gated Single-Molecule Reactivity

In a 2025 STM break-junction study using ionic liquid gating, 4-(Pyridin-4-yl)aniline was tuned from a flat (Au-π dominated) to an upright (Au-σ dominated) configuration on gold electrodes [1]. Critically, only the upright configuration triggered an oxidative coupling reaction—a behavior not observed for any positional isomer evaluated in comparable pyridine-linked junction studies [2]. The conductance bistability (two distinct conductance states) arises from the unique para-disposition of the pyridyl anchor and aniline terminus, enabling dual binding geometries inaccessible to the ortho and meta isomers.

Single-molecule electronics Molecular junctions STM break junction

Axial Ligand in Ru-bda Water Oxidation Catalysis

4-(Pyridin-4-yl)aniline serves as the axial N-NH₂ ligand in the Ru-bda water-oxidation catalyst precursor [Ruᴵᴵ(bda-κ-N₂O₂)(N-NH₂)₂] (1), where its para-substitution pattern enables linear coordination geometry at the Ru center [1]. This complex was characterized by single-crystal XRD, X-ray absorption spectroscopy, and DFT calculations, confirming a well-defined κ-N₂O coordination mode. In contrast, the bent coordination imposed by the 2-pyridyl isomer would sterically clash with the equatorial bda²⁻ ligand, while the 3-pyridyl isomer would misalign the pyridyl N lone pair relative to the Ru d-orbitals [2]. The para isomer's geometry enables subsequent on-complex functionalization—diazotization of the aniline –NH₂ to form a reactive diazonium salt [N-N₂⁺] without catalyst decomposition.

Water oxidation catalysis Ruthenium complexes Artificial photosynthesis

Para-Substitution in PAT Chemotype for VHL Selectivity

The core 4-pyridyl-aniline scaffold is the essential structural element of the pyridyl aniline thiazole (PAT) chemotype, which displays selective cytotoxicity against VHL-deficient renal cell carcinoma (RCC) cells [1]. In the published SAR study, the 4-pyridyl substitution was critical for CoMFA model alignment: the positive steric contour adjacent to the pyridyl ring required a para-oriented aniline for productive Pd-catalyzed cross-coupling derivatization (Suzuki-Miyaura, Sonogashira). In vitro potency was determined using paired RCC4 (VHL-null) and RCC4-VHL (VHL-positive) cell lines. While individual compound IC₅₀ values from the full PAT library are not specified for the bare 4-(pyridin-4-yl)aniline fragment, the para-substitution was a prerequisite for accessing the chemotype's selective autophagy-inducing activity—the 2- and 3-pyridyl isomers did not yield active PAT analogues under the same SAR exploration protocol [2].

Renal cell carcinoma VHL tumor suppressor Autophagic cell death

Air and Light Sensitivity: Handling Differences

4-(Pyridin-4-yl)aniline is classified as air-sensitive and light-sensitive, requiring storage under argon atmosphere with protection from light at room temperature . Multiple commercial suppliers (Aladdin, TCI, CalpacLab, GLPBio) independently specify argon-filled packaging and light-protected storage. In contrast, 4-phenylpyridine (CAS 939-23-1) does not carry air-sensitivity warnings, while 4-(2-pyridyl)aniline is typically stored at 2–8 °C but without universal inert-atmosphere requirements . This differential sensitivity to aerobic oxidation of the electron-rich aniline –NH₂ group in the para isomer mandates specific procurement and handling protocols: Schlenk-line or glovebox techniques for reactions exceeding several hours, and verification of supplier packaging integrity upon receipt.

Storage stability Inert atmosphere handling Procurement logistics

4-(Pyridin-4-yl)aniline: Optimal Application Scenarios


Gateable Single-Molecule Junctions

Research groups constructing STM break-junction or mechanically controllable break-junction (MCBJ) platforms should select 4-(Pyridin-4-yl)aniline when experimental objectives require a single molecular species capable of accessing two distinct conductance states and exhibiting configuration-gated chemical reactivity. As demonstrated by Xun et al. (2025), the para isomer uniquely undergoes ionic-liquid-tuned transition from flat to upright configuration on Au(111), triggering oxidative coupling only in the upright state [1]. The ortho and meta isomers lack this dual-configuration behavior due to their bent molecular geometries, making them unsuitable substitutes. Procurement specifications should require ≥98% purity (HPLC) to minimize competing junction contamination, and the compound must be received in argon-charged, light-protected packaging to preserve the aniline –NH₂ group against pre-experiment oxidation.

Ru-bda WOC with Post-Functionalizable Axial Ligand

Catalyst development teams synthesizing Ru-bda type water-oxidation catalysts should procure 4-(Pyridin-4-yl)aniline specifically for the axial coordination positions. The Matheu et al. (2018) protocol demonstrates that the para isomer forms a well-defined [Ruᴵᴵ(bda-κ-N₂O₂)(N-NH₂)₂] complex characterized by single-crystal XRD, with the aniline –NH₂ groups available for subsequent on-complex diazotization to generate reactive diazonium intermediates [2]. This post-synthetic modification capability is inaccessible with the ortho or meta isomers. Users should verify the compound's pKa (6.55) to predict protonation states under catalytic turnover conditions at varying pH, and should store the compound under argon to prevent amine oxidation prior to complexation.

VHL-Deficient RCC: PAT Chemotype Lead Optimization

Medicinal chemistry programs targeting VHL-deficient clear cell renal cell carcinoma through synthetic lethality should use 4-(Pyridin-4-yl)aniline as the core scaffold for PAT (pyridyl aniline thiazole) analogue synthesis. The Bonnet et al. (2011) SAR study established that the para-pyridyl aniline geometry is essential for CoMFA model alignment and VHL-selective cytotoxicity, with Pd-catalyzed cross-coupling derivatization at the pyridyl ring enabling systematic exploration of the positive steric contour [3]. Procurement teams should source material at ≥97% purity from suppliers offering batch-to-batch consistency certificates, as trace impurities in the aniline starting material can propagate through multi-step PAT syntheses. The compound's air sensitivity necessitates receipt verification of intact argon packaging before use in sensitive Pd-catalyzed coupling steps.

High-Temperature Catalyst Support Grafting

For surface functionalization protocols requiring thermal stability above 200 °C—such as covalent grafting of aminophenyl-pyridyl anchoring groups onto mesoporous silica or metal oxide supports—4-(Pyridin-4-yl)aniline is the appropriate choice among the pyridyl-aniline isomer family. Its melting point of 232–235 °C provides a thermal processing window approximately 120–140 °C wider than the ortho isomer (mp 95–97 °C) and meta isomer (mp 115 °C), enabling solvent-free grafting reactions at 150–200 °C without isomer melting or decomposition . The para isomer also provides a linear, rod-like geometry that minimizes steric congestion at the support surface, maximizing grafting density compared to the bent ortho and meta isomers. Storage under argon remains essential to preserve amine nucleophilicity for silane or epoxide coupling reactions.

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